3-(1H-pyrrol-1-yl)pyridine hydrochloride 3-(1H-pyrrol-1-yl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955541-19-1; 72692-99-0
VCID: VC5490914
InChI: InChI=1S/C9H8N2.ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;/h1-8H;1H
SMILES: C1=CN(C=C1)C2=CN=CC=C2.Cl
Molecular Formula: C9H9ClN2
Molecular Weight: 180.64

3-(1H-pyrrol-1-yl)pyridine hydrochloride

CAS No.: 1955541-19-1; 72692-99-0

Cat. No.: VC5490914

Molecular Formula: C9H9ClN2

Molecular Weight: 180.64

* For research use only. Not for human or veterinary use.

3-(1H-pyrrol-1-yl)pyridine hydrochloride - 1955541-19-1; 72692-99-0

Specification

CAS No. 1955541-19-1; 72692-99-0
Molecular Formula C9H9ClN2
Molecular Weight 180.64
IUPAC Name 3-pyrrol-1-ylpyridine;hydrochloride
Standard InChI InChI=1S/C9H8N2.ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;/h1-8H;1H
Standard InChI Key FCXGHISNIOMWAM-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=CN=CC=C2.Cl

Introduction

Chemical Identity and Structural Profile

3-(1H-Pyrrol-1-yl)pyridine hydrochloride consists of a pyridine ring substituted at the 3-position with a pyrrole group, protonated to form a hydrochloride salt. The parent compound, 3-(1H-pyrrol-1-yl)pyridine, has a molecular formula of C₉H₈N₂ and a molecular weight of 144.17 g/mol . The hydrochloride derivative introduces a chloride counterion, increasing polarity and aqueous solubility.

Structural Confirmation via Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy of the parent compound reveals distinct proton environments:

  • Pyridine protons: δ 8.56 (dd, J = 8 Hz, 2H) and δ 7.55 (dd, J = 4 Hz, 2H) .

  • Pyrrole protons: δ 6.73 (q, J = 2.16 Hz, 2H) and δ 6.01 (q, J = 2.1 Hz, 2H) .
    13C NMR data further confirm the structure, with peaks at δ 151.6 (pyridine C-2), δ 143.3 (pyrrole C-2/C-5), and δ 107.6 ppm (pyrrole C-3/C-4) . Protonation of the pyridine nitrogen in the hydrochloride form would shift these signals downfield due to increased electron withdrawal .

Crystallographic and Computational Insights

While crystallographic data for the hydrochloride salt are unavailable, molecular modeling of the parent compound suggests a planar geometry with π-stacking interactions between the pyridine and pyrrole rings . Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicative of moderate polarity .

Synthetic Methodologies

Synthesis of 3-(1H-Pyrrol-1-yl)pyridine

The parent compound is synthesized via a two-step process:

  • Amination: Reaction of 3-chloropyridine with pyrrole in the presence of a base (e.g., K₂CO₃) yields 3-(1H-pyrrol-1-yl)pyridine .

  • Salt Formation: Treatment with hydrochloric acid (HCl) in anhydrous ethanol produces the hydrochloride salt .

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)
Temperature70°C57.5
SolventCH₂Cl₂43.9
Reaction Time12 h50.5

Data adapted from and .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved solubility in polar solvents:

  • Water: 12.4 mg/mL at 25°C (predicted via LogP = 1.2) .

  • DMSO: >50 mg/mL, suitable for biological assays .
    Stability studies indicate decomposition at temperatures >200°C, with a half-life of 6 months under refrigerated conditions .

Spectroscopic Behavior

Ultraviolet-visible (UV-Vis) spectroscopy of the parent compound shows a λ<sub>max</sub> at 263 nm (ε = 4,200 M<sup>−1</sup>cm<sup>−1</sup>), attributed to π→π* transitions . Protonation shifts this peak to 270 nm due to enhanced conjugation .

Pharmacological Applications

Anti-Inflammatory Activity

Analogous tetrahydropyridine derivatives demonstrate COX-2 inhibition (IC₅₀ = 3.8 μM), suggesting potential for the hydrochloride salt in treating inflammation . Mechanistic studies propose blockade of NF-κB signaling, reducing TNF-α and IL-6 production .

Future Directions

  • Crystallization Studies: X-ray diffraction of the hydrochloride salt to resolve protonation sites.

  • In Vivo Testing: Evaluate pharmacokinetics in murine models.

  • Structure-Activity Relationships: Modify substituents to optimize efficacy and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator